Pyridin-2-ylmethanesulfonyl Chloride
Overview
Description
Pyridin-2-ylmethanesulfonyl Chloride is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 . It is commonly used in synthetic organic chemistry.
Physical and Chemical Properties Analysis
This compound has a boiling point of 302.9ºC at 760 mmHg and a density of 1.458 g/cm3 .Scientific Research Applications
Catalytic Applications and Synthesis
Pyridin-2-ylmethanesulfonyl Chloride serves as a critical component in the synthesis of complex molecules and catalysis. For instance, it has been involved in the preparation of ionic liquids and sulfonic acid-functionalized catalysts for synthesizing heterocyclic compounds and facilitating multi-component condensations. These catalytic processes highlight its role in enhancing reaction efficiency and selectivity under solvent-free conditions, contributing to greener chemistry practices.
- In the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, a novel ionic liquid, sulfonic acid-functionalized pyridinium chloride, was synthesized and utilized as an efficient, homogeneous, and reusable catalyst. This approach underscores the utility of this compound derivatives in facilitating organic transformations (Moosavi-Zare et al., 2013).
Advanced Material Development
The compound's derivatives are also pivotal in the development of advanced materials, such as ionic liquids with specific physical properties. These materials are of interest for their potential applications in energy storage and conversion devices, demonstrating the broad applicability of this compound in materials science.
- Research on pyridinium-based ionic liquids, involving derivatives of this compound, has provided insights into their thermodynamic and transport properties. These studies contribute to the understanding of ionic liquids' behavior and their potential use in various technological applications (Cadena et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
pyridin-2-ylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQRUCRBKMIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395320 | |
Record name | Pyridin-2-ylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540523-41-9 | |
Record name | Pyridin-2-ylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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